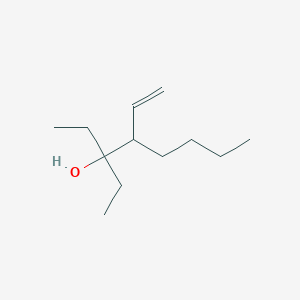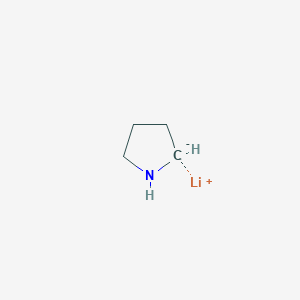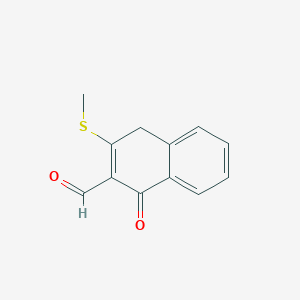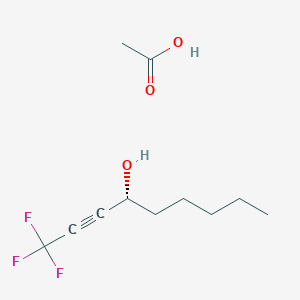![molecular formula C15H15N3O2S B12564577 N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide CAS No. 195052-62-1](/img/structure/B12564577.png)
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide is a compound that features both an imidazole ring and a naphthalene sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthalene sulfonamide group consists of a naphthalene ring bonded to a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Naphthalene Sulfonamide Group: The naphthalene sulfonamide group can be introduced through a sulfonation reaction, where naphthalene is treated with sulfuric acid to form naphthalene sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it useful in the development of new therapeutic agents.
Biology: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Materials Science: The compound can be utilized in the synthesis of functional materials, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide: This compound also contains an imidazole ring but differs in the presence of an acrylamide group instead of a naphthalene sulfonamide group.
N-[2-(1H-Imidazol-4-yl)ethyl]benzamide: Similar to the target compound but with a benzamide group instead of a naphthalene sulfonamide group.
Uniqueness
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide is unique due to the combination of the imidazole ring and the naphthalene sulfonamide group. This structural feature provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
195052-62-1 |
|---|---|
Molekularformel |
C15H15N3O2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-[2-(1H-imidazol-5-yl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,18-8-7-14-10-16-11-17-14)15-6-5-12-3-1-2-4-13(12)9-15/h1-6,9-11,18H,7-8H2,(H,16,17) |
InChI-Schlüssel |
BNPIVLDNPJIRGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


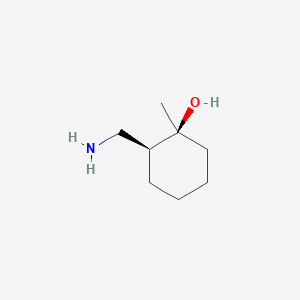
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)

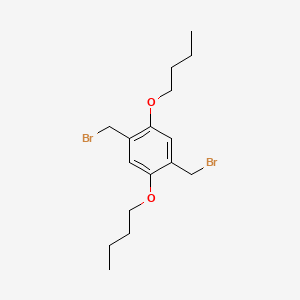
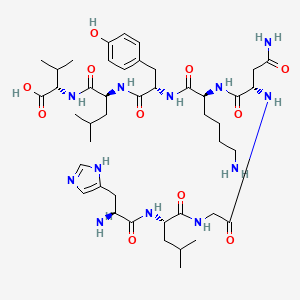
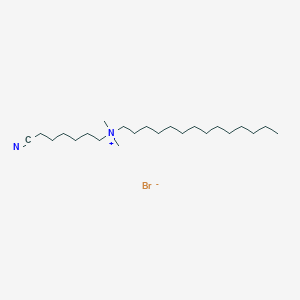
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
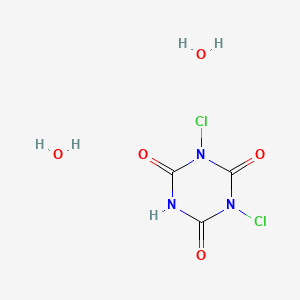
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
